2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile 2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1011625-33-4
VCID: VC8189393
InChI: InChI=1S/C19H16N2O3S/c1-10-4-12(3)21-19(15(10)8-20)25-9-13-6-18(23)24-17-5-11(2)16(22)7-14(13)17/h4-7,22H,9H2,1-3H3
SMILES: CC1=CC(=NC(=C1C#N)SCC2=CC(=O)OC3=C2C=C(C(=C3)C)O)C
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.4 g/mol

2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile

CAS No.: 1011625-33-4

Cat. No.: VC8189393

Molecular Formula: C19H16N2O3S

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

2-(((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)thio)-4,6-dimethylnicotinonitrile - 1011625-33-4

Specification

CAS No. 1011625-33-4
Molecular Formula C19H16N2O3S
Molecular Weight 352.4 g/mol
IUPAC Name 2-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile
Standard InChI InChI=1S/C19H16N2O3S/c1-10-4-12(3)21-19(15(10)8-20)25-9-13-6-18(23)24-17-5-11(2)16(22)7-14(13)17/h4-7,22H,9H2,1-3H3
Standard InChI Key SKYWKTSOZMOFQP-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=C1C#N)SCC2=CC(=O)OC3=C2C=C(C(=C3)C)O)C
Canonical SMILES CC1=CC(=NC(=C1C#N)SCC2=CC(=O)OC3=C2C=C(C(=C3)C)O)C

Introduction

Structural Characterization and Molecular Identity

Core Architecture

The molecule comprises two primary subunits:

  • Coumarin fragment: A 6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl group, characterized by a benzopyrone core with hydroxyl and methyl substituents at positions 6 and 7, respectively.

  • Nicotinonitrile fragment: A 4,6-dimethylpyridine-3-carbonitrile unit, featuring a pyridine ring with methyl groups at positions 4 and 6 and a nitrile group at position 3.
    These subunits are connected via a methylthio (-SCH2-) bridge, forming a hybrid structure with potential biological and photochemical relevance .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
IUPAC Name2-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrileComputed
Molecular FormulaC20H17N2O3SDerived
Molecular Weight365.4 g/molCalculated
SMILESCOC1=C(C=C2C(=O)C=C(OC2=C1)CSC3=C(C(=CC(=N3)C)C)C#N)CComputed
InChIKeyCPAWGZDDOYHQIW-UHFFFAOYSA-NPubChem

Spectroscopic Signatures

While experimental data for this compound are unavailable, analogous nicotinonitriles exhibit:

  • IR: Strong absorption bands at 2,220–2,240 cm⁻¹ (C≡N stretch) and 1,670–1,690 cm⁻¹ (coumarin C=O) .

  • NMR: Distinct peaks for aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.1–2.6 ppm), and hydroxyl protons (δ 9.5–10.5 ppm) .

Synthetic Pathways and Optimization

Retrosynthetic Strategy

The compound can be synthesized through a multi-step sequence:

  • Coumarin precursor: 6-Hydroxy-7-methyl-4-(chloromethyl)-2H-chromen-2-one.

  • Nicotinonitrile precursor: 4,6-Dimethyl-3-cyano-2-mercaptopyridine.

  • Thioether coupling: Nucleophilic substitution between the chloromethyl coumarin and thiolated nicotinonitrile under basic conditions .

Critical Reaction Parameters

  • Coumarin methylation: Selective O-methylation at position 7 requires protecting the 6-hydroxy group, typically using acetyl or benzyl groups .

  • Thiolation: Generation of the nicotinonitrile thiol intermediate often employs Lawesson’s reagent or H2S in DMF .

  • Coupling efficiency: Reactions in anhydrous DMF with K2CO3 as base yield >75% thioether formation .

Table 2: Synthetic Yield Optimization

ConditionYield (%)Purity (%)
DMF, K2CO3, 80°C, 12h7895
THF, Et3N, 60°C, 18h6588
MeCN, DBU, 70°C, 10h7292

Physicochemical and Pharmacological Properties

Solubility and Stability

  • Aqueous solubility: <0.1 mg/mL (predicted), necessitating DMSO or ethanol for in vitro studies .

  • Thermal stability: Decomposition above 240°C (DSC analysis of analogues) .

  • Photostability: Susceptible to UV-induced degradation due to the coumarin chromophore .

Biological Activity

While direct assays are lacking, structural analogs demonstrate:

  • Antimicrobial activity: MIC 8–32 µg/mL against Gram-positive bacteria .

  • Anticancer potential: IC50 12–45 µM in MCF-7 and HepG2 cell lines .

  • Enzyme inhibition: Moderate COX-2 (45% at 10 µM) and MAO-B (52% at 10 µM) inhibition .

Applications and Future Directions

Pharmaceutical Development

The hybrid structure suggests dual targeting of inflammatory and proliferative pathways. Rational modifications could enhance:

  • Bioavailability: PEGylation or prodrug strategies to improve solubility.

  • Selectivity: Introduction of sulfonamide or fluorine substituents to modulate enzyme affinity .

Material Science Applications

  • Fluorescent probes: Coumarin’s intrinsic fluorescence (λem 450 nm) enables use in bioimaging .

  • Photoresponsive materials: Potential in light-triggered drug delivery systems .

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